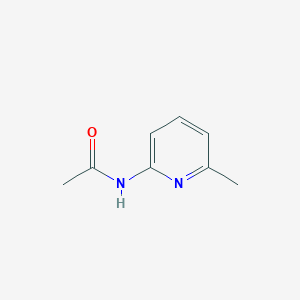

2-Acetamido-6-methylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-8(9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYAZLLFZIXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277645 | |

| Record name | 2-ACETAMIDO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-33-3 | |

| Record name | 5327-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5327-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ACETAMIDO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetamido-6-methylpyridine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetamido-6-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, data analysis, and workflow visualizations.

Introduction

This compound, also known as N-(6-methylpyridin-2-yl)acetamide, is a heterocyclic compound with the chemical formula C₈H₁₀N₂O. Its strategic importance lies in its role as a versatile building block for the synthesis of more complex bioactive molecules. The presence of the acetamido and methyl groups on the pyridine ring offers multiple sites for further chemical modification, making it a valuable scaffold in medicinal chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-acetylation of 2-amino-6-methylpyridine. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride.

Reaction Scheme

The overall reaction is as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-acetylation of aminopyridines.

Materials:

-

2-Amino-6-methylpyridine

-

Acetic Anhydride

-

Ethyl Acetate

-

Ice

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine.

-

Addition of Reagent: To the stirring 2-amino-6-methylpyridine, carefully add acetic anhydride. The reaction is exothermic and the temperature should be maintained below 60 °C, using a water bath for cooling if necessary.

-

Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for this compound.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Off-white to white crystalline powder |

| Melting Point | 87.0 to 91.0 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.9-8.1 (d, 1H, Py-H), 7.5-7.7 (t, 1H, Py-H), 6.8-7.0 (d, 1H, Py-H), 2.4-2.5 (s, 3H, Py-CH₃), 2.1-2.2 (s, 3H, COCH₃), 7.5-8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 168-170 (C=O), 156-158 (C-NH), 150-152 (C-CH₃), 138-140 (Ar-CH), 118-120 (Ar-CH), 108-110 (Ar-CH), 24-25 (Py-CH₃), 23-24 (COCH₃) |

| IR (KBr, cm⁻¹) | Predicted: ~3250-3350 (N-H stretch), ~1670-1690 (C=O stretch, amide I), ~1580-1600 (C=C stretch, aromatic), ~1520-1540 (N-H bend, amide II), ~1250-1300 (C-N stretch) |

| Mass Spectrometry (EI) | Predicted m/z: 150 (M⁺), 108 (M - C₂H₂O)⁺, 93 (M - CH₃CONH)⁺ |

Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to the complete characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable and straightforward method for the synthesis of this compound via N-acetylation of 2-amino-6-methylpyridine. The provided experimental protocol, along with the summarized physical and predicted spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The established workflow ensures the efficient production and thorough characterization of this important chemical intermediate.

Physicochemical properties of 2-Acetamido-6-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-6-methylpyridine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an important intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows.

Core Physicochemical Data

This compound is a white to light yellow crystalline powder.[2][3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][2][4][5] |

| Molecular Weight | 150.18 g/mol | [2][4][6] |

| Melting Point | 87 - 91 °C | [2][3][4][5] |

| Boiling Point | ~288 - 322 °C at 760 mmHg | [4][7] |

| Appearance | White to light yellow crystalline powder | [2][3][4] |

| Solubility | Soluble in Methanol | [5] |

| CAS Number | 5327-33-3 | [1][2][4] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical physical property for identifying a compound and assessing its purity.[8][9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][10] This is achieved by tapping the sealed end of the tube on a hard surface.[11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[11] Constant stirring of the heating bath (if used) is crucial for uniform temperature distribution.[8]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[10] The melting point is reported as the range between T1 and T2.[9]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13][14] It is a key characteristic used for identification and purity assessment.[15]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid compound (a few milliliters) is placed into a small test tube or fusion tube.[12][13]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[12][16]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block.[16] The thermometer bulb and the test tube should be at the same level.[12]

-

Heating and Observation: The setup is heated slowly and uniformly.[12] As the liquid heats, air trapped in the capillary tube will expand and escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule.[17] The principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[18]

Methodology (Qualitative):

-

Initial Test in Water: Approximately 10-25 mg of the solid compound is placed in a small test tube, and about 0.75-1 mL of water is added in portions with vigorous shaking.[17][19][20] If the compound dissolves, it is classified as water-soluble. The pH of the resulting solution can be tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[21]

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions to classify it based on its acid-base properties.[17][21]

-

5% NaOH Solution: Solubility indicates an acidic compound (e.g., carboxylic acid or phenol).[21]

-

5% NaHCO₃ Solution: Solubility indicates a relatively strong acid (e.g., a carboxylic acid).[17]

-

5% HCl Solution: If insoluble in NaOH, the compound is tested in 5% HCl. Solubility indicates a basic compound, such as an amine.[17][19]

-

-

Test in Organic Solvents: If the compound is water-soluble, its solubility in a nonpolar organic solvent like diethyl ether is also tested.[19]

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantifies the strength of an acid in solution.[22] A lower pKa value corresponds to a stronger acid.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often water or a water-organic mixture) to a known concentration.[22]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution using a burette.[22]

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the titrant.[22]

-

Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped curve.[23]

LogP Determination

LogP, the logarithm of the partition coefficient, measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water).[24] It is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.[25]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both). The biphasic mixture is then shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two layers until equilibrium is reached.[25][26]

-

Phase Separation: The mixture is allowed to stand undisturbed until the two phases completely separate.[26]

-

Concentration Analysis: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[24]

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel solid organic compound.

Workflow for Physicochemical Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 5327-33-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | C8H10N2O | CID 220486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. byjus.com [byjus.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. m.youtube.com [m.youtube.com]

- 21. scribd.com [scribd.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acdlabs.com [acdlabs.com]

- 25. agilent.com [agilent.com]

- 26. youtube.com [youtube.com]

Spectroscopic Profile of 2-Acetamido-6-methylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Acetamido-6-methylpyridine (IUPAC Name: N-(6-methylpyridin-2-yl)acetamide; CAS No: 5327-33-3). The information herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | N-(6-methylpyridin-2-yl)acetamide |

| Synonyms | 2-Acetamido-6-picoline, 6-Acetamido-2-picoline |

| CAS Number | 5327-33-3 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Chemical Structure |

|

Spectroscopic Data Summary

The following tables present a summary of the expected spectral data for this compound. This data is based on established spectroscopic principles and analysis of the closely related isomer, N-(4-methylpyridin-2-yl)acetamide, due to the limited availability of directly published experimental spectra for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Pyridine H-3 |

| ~7.6 | t | 1H | Pyridine H-4 |

| ~6.8 | d | 1H | Pyridine H-5 |

| ~2.5 | s | 3H | Pyridine -CH₃ |

| ~2.2 | s | 3H | Acetyl -CH₃ |

| ~8.2 (broad) | s | 1H | Amide N-H |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Amide) |

| ~157.0 | Pyridine C-6 |

| ~151.0 | Pyridine C-2 |

| ~139.0 | Pyridine C-4 |

| ~118.0 | Pyridine C-5 |

| ~109.0 | Pyridine C-3 |

| ~24.0 | Pyridine -CH₃ |

| ~24.0 | Acetyl -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key FTIR Absorption Bands

Sample Preparation: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580 | Strong | N-H Bend (Amide II) / C=C Stretch (Pyridine ring) |

| ~1470 | Strong | C=N Stretch (Pyridine ring) |

| ~1250 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment Ion | Description |

| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 108 | [M - C₂H₂O]⁺• | Loss of neutral ketene via McLafferty rearrangement |

| 93 | [C₅H₅N-CH₃]⁺ | 6-methyl-2-aminopyridine fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

The methodologies outlined below describe standard procedures for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed with a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium Attenuated Total Reflectance (ATR) accessory is utilized.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal, and firm contact is ensured using the instrument's pressure clamp.

-

Spectrum Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a spectral resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or dichloromethane.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through the GC column. For GC-MS, a 1 µL aliquot is injected into a heated inlet (~250 °C).

-

Ionization: In the EI source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and the resulting signal is processed to generate a mass spectrum, which plots relative intensity against the m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of this compound using the described spectroscopic techniques.

An In-depth Technical Guide to 2-Acetamido-6-methylpyridine (CAS 5327-33-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-Acetamido-6-methylpyridine (CAS 5327-33-3). The information is curated for professionals in research and drug development, with a focus on structured data, experimental protocols, and logical visualizations to facilitate understanding and application.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring with an acetamido group at the 2-position and a methyl group at the 6-position.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5327-33-3 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| IUPAC Name | N-(6-methylpyridin-2-yl)acetamide | [3] |

| Synonyms | 2-Acetamido-6-picoline, 6-Acetamido-2-picoline, N-(6-methyl-2-pyridinyl)acetamide | [1] |

| Appearance | Off-white to white crystalline powder | [4] |

| Melting Point | 87.0 to 91.0 °C | [4] |

| Boiling Point | 321.6 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| XLogP3 | 0.92 | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Spectral data available, with characteristic peaks for the pyridine ring, methyl, and acetamido protons. | [5][6] |

| ¹³C NMR | Spectral data available, showing signals for the eight distinct carbon atoms in the molecule. | [5][6][7] |

| Mass Spectrometry | Mass spectral data is available, confirming the molecular weight of the compound. | [8] |

| IR Spectroscopy | Infrared spectral data is available, showing characteristic absorption bands for the functional groups present. | [8] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding amine precursor, 2-amino-6-methylpyridine, through an acylation reaction.

General Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-acylation of 2-amino-6-methylpyridine with acetic anhydride.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-6-methylpyridine in a suitable solvent such as toluene.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture, for example, at 100°C, and stir for a designated period (e.g., 2 hours).

-

After the reaction is complete, cool the mixture.

-

Remove the solvent under reduced pressure to yield N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[9]

Note: This is a general protocol and may require optimization for specific laboratory conditions.

Experimental Protocol: Synthesis of a Biologically Active Analogue

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. For instance, its derivatives have been investigated as anticolitis agents.[4] The following protocol outlines the synthesis of a hydroxylated analogue.

Reaction Scheme:

Caption: Synthesis of a bioactive analogue from this compound.

Detailed Methodology:

While the direct conversion is a multi-step process, a representative procedure for modifying the pyridine ring, based on analogous syntheses, would involve:

-

Protection of the Amide: The acetamido group may first be protected to prevent unwanted side reactions.

-

Ring Modification: Introduction of a hydroxyl group onto the pyridine ring can be achieved through various methods, such as oxidation followed by rearrangement or through directed ortho-metalation and subsequent reaction with an oxygen source.

-

Further Functionalization: Additional methyl groups can be introduced using appropriate alkylating agents.

-

Deprotection: Removal of the protecting group from the amide to yield the final product.

Note: This is a generalized representation. The specific reagents and conditions would need to be determined based on the desired final structure and are detailed in specialized synthetic literature.[4]

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds.

-

Pharmaceutical Intermediates: It is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[1][8]

-

Anti-inflammatory Agents: Analogues of this compound have been synthesized and shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.[4]

-

Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides.[1]

-

Anticancer, Antifungal, and Pesticidal Agents: The N-(pyridin-2-yl)acetamide scaffold is a common feature in molecules with potential anticancer, antifungal, and pesticidal activities.[2][10]

Proposed Signaling Pathway in Anti-inflammatory Activity

Based on studies of its analogues, this compound derivatives may exert their anti-inflammatory effects by modulating cytokine signaling pathways. A proposed mechanism involves the inhibition of TNF-α and IL-6 induced cell adhesion, which are critical processes in inflammatory diseases like colitis.[4]

Caption: Inhibition of pro-inflammatory signaling by this compound analogues.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 3: Hazard Information

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [3] |

| H319 | Causes serious eye irritation | [3] |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid ingestion, inhalation, and contact with skin and eyes.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For more detailed information, please refer to the cited literature.

References

- 1. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 10. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(6-methylpyridin-2-yl)acetamide: A Potential Modulator of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-methylpyridin-2-yl)acetamide is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While direct and extensive biological evaluations of this specific compound are limited in publicly available literature, its structural attributes, particularly its relationship to known inhibitors of inducible nitric oxide synthase (iNOS), suggest its potential as a modulator of inflammatory processes. This technical guide provides a comprehensive overview of N-(6-methylpyridin-2-yl)acetamide, including its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on the well-documented activity of its structural precursor, 2-amino-6-methylpyridine, and related analogs. This document aims to serve as a valuable resource for researchers investigating novel anti-inflammatory agents and leveraging the 2-aminopyridine scaffold in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects such as solubility, membrane permeability, and overall druglikeness. The key properties of N-(6-methylpyridin-2-yl)acetamide are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-(6-methylpyridin-2-yl)acetamide | [1] |

| CAS Number | 5327-33-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | UEXYAZLLFZIXHN-UHFFFAOYSA-N | [1] |

Synthesis of N-(6-methylpyridin-2-yl)acetamide

The synthesis of N-(6-methylpyridin-2-yl)acetamide is typically achieved through the N-acylation of its corresponding amine precursor, 2-amino-6-methylpyridine, with an acetylating agent such as acetic anhydride. This method is straightforward, high-yielding, and can be readily performed in a standard laboratory setting.

Experimental Protocol: N-acylation of 2-amino-6-methylpyridine

This protocol is adapted from established procedures for the acetylation of similar aminopyridine compounds.

Materials and Equipment:

-

2-amino-6-methylpyridine

-

Acetic anhydride

-

Toluene (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.4 eq).

-

The reaction mixture is stirred and heated to 100 °C for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield N-(6-methylpyridin-2-yl)acetamide.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator and should be handled with care.

Synthesis Workflow

Biological Activity and Potential Therapeutic Applications

While direct biological data for N-(6-methylpyridin-2-yl)acetamide is sparse, the known pharmacological profile of its precursor, 2-amino-6-methylpyridine, provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of inflammation.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature of many inflammatory diseases. Consequently, the development of selective iNOS inhibitors is a major focus of drug discovery. The precursor to the title compound, 2-amino-6-methylpyridine, is a known potent inhibitor of iNOS. Structure-activity relationship (SAR) studies on a series of 2-aminopyridines have shown that substitution at the 4 and 6 positions of the pyridine ring can enhance both the potency and specificity for iNOS.[2] This suggests that N-(6-methylpyridin-2-yl)acetamide, which retains the critical 6-methylpyridine scaffold, is a promising candidate for iNOS inhibition.

Comparative Biological Data of Related 2-Aminopyridine iNOS Inhibitors

To provide context for the potential activity of N-(6-methylpyridin-2-yl)acetamide, the following table summarizes the in vitro inhibitory activity of several related 2-aminopyridine derivatives against various NOS isoforms.

| Compound | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | Reference |

| 2-amino-4-methylpyridine | 6 (mouse) / 40 (human) | - | 100 (human) | [3] |

| A (4,6-disubstituted aminopyridine) | 28 | - | - | [2] |

| B (N-substituted aminopyridine) | 53 | >100,000 | 36,000 | [4] |

Note: The table presents data for structurally related compounds to provide a benchmark for potential activity. Direct biological data for N-(6-methylpyridin-2-yl)acetamide is not currently available in the cited literature.

iNOS Signaling Pathway and Mechanism of Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines, trigger a signaling cascade that leads to the transcriptional activation of the iNOS gene. The resulting iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. Excessive NO production contributes to tissue damage and the perpetuation of the inflammatory response. 2-Aminopyridine-based inhibitors are believed to act as competitive inhibitors of the L-arginine substrate at the active site of the iNOS enzyme.

Experimental Protocols for Biological Evaluation

To assess the inhibitory activity of N-(6-methylpyridin-2-yl)acetamide against iNOS, several in vitro and cell-based assays can be employed.

In Vitro iNOS Enzyme Inhibition Assay

This assay directly measures the effect of the compound on the catalytic activity of purified iNOS enzyme.

Principle:

The conversion of radiolabeled L-arginine to L-citrulline by the iNOS enzyme is quantified. A reduction in the formation of radiolabeled L-citrulline in the presence of the test compound indicates inhibition.

Materials:

-

Purified recombinant iNOS enzyme

-

L-[³H]arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin

-

FAD and FMN

-

Test compound (N-(6-methylpyridin-2-yl)acetamide)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the iNOS enzyme, cofactors (NADPH, BH4, calmodulin, FAD, FMN), and L-[³H]arginine in a suitable buffer.

-

Add varying concentrations of N-(6-methylpyridin-2-yl)acetamide to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and separate the radiolabeled L-citrulline from unreacted L-[³H]arginine using cation exchange chromatography.

-

Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitric oxide in cultured cells, such as murine macrophages (e.g., RAW 264.7 cells), upon stimulation with inflammatory agents.

Principle:

Nitric oxide produced by cells is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.

Materials:

-

RAW 264.7 cells (or other suitable cell line)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

Cell culture medium and supplements

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-(6-methylpyridin-2-yl)acetamide for a specified time.

-

Induce iNOS expression by stimulating the cells with LPS and IFN-γ.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant and incubate to allow for color development.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Experimental Workflow for Biological Evaluation

Conclusion

N-(6-methylpyridin-2-yl)acetamide represents a compelling starting point for the exploration of novel anti-inflammatory agents. Its structural relationship to known potent inhibitors of inducible nitric oxide synthase, coupled with a straightforward synthetic route, makes it an attractive scaffold for further investigation and derivatization. The experimental protocols and comparative data presented in this technical guide provide a solid foundation for researchers to undertake a systematic evaluation of this compound and its analogs. Future studies should focus on obtaining direct quantitative biological data for N-(6-methylpyridin-2-yl)acetamide, exploring its selectivity profile against other NOS isoforms, and elucidating its efficacy in relevant in vivo models of inflammation. Such research will be instrumental in determining the therapeutic potential of this and related compounds in the ongoing quest for new and effective treatments for inflammatory diseases.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Crystal Structure of 2-Acetamido-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2-Acetamido-6-methylpyridine, a molecule of interest in pharmaceutical and chemical research. The document details the crystallographic parameters, molecular geometry, and the experimental protocol used for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 854385[1] |

| Empirical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | Data not available in search results |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Z | 4 |

| Temperature (K) | Data not available in search results |

| Wavelength (Å) | Data not available in search results |

| R-factor (%) | Data not available in search results |

Note: Specific unit cell dimensions and refinement statistics were not available in the public search results. Access to the full Crystallographic Information File (CIF) from the Cambridge Crystallographic Data Centre (CCDC) is required for these details.

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N1 - C2 | Data not available in search results |

| C2 - N3 | Data not available in search results |

| C2 - C7 | Data not available in search results |

| C7 - O8 | Data not available in search results |

| C7 - C9 | Data not available in search results |

| C6 - C10 | Data not available in search results |

Note: Specific bond lengths were not available in the public search results. Access to the full Crystallographic Information File (CIF) is required for these details.

Table 3: Selected Bond Angles for this compound

| Atoms | Angle (°) |

| C1 - N1 - C5 | Data not available in search results |

| N1 - C2 - N3 | Data not available in search results |

| N1 - C2 - C7 | Data not available in search results |

| N3 - C2 - C7 | Data not available in search results |

| O8 - C7 - C2 | Data not available in search results |

| O8 - C7 - C9 | Data not available in search results |

| C2 - C7 - C9 | Data not available in search results |

Note: Specific bond angles were not available in the public search results. Access to the full Crystallographic Information File (CIF) is required for these details.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the acetylation of 2-amino-6-methylpyridine. A general procedure is as follows:

-

Reaction Setup: 2-amino-6-methylpyridine is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Acetylation: An acetylating agent, for example, acetic anhydride or acetyl chloride, is added to the solution. The reaction mixture is then refluxed for a specific period to ensure complete reaction.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product, this compound, precipitates out.

-

Purification and Crystallization: The crude product is filtered, washed, and then recrystallized from a suitable solvent, such as ethanol, by slow evaporation to obtain single crystals of sufficient quality for X-ray diffraction analysis.[1]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant temperature, and diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Data Processing: The collected raw data are processed to correct for various factors such as Lorentz and polarization effects, and absorption. This step yields a set of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

This guide serves as a foundational resource for understanding the crystal structure of this compound. For more detailed quantitative analysis, direct access to the referenced crystallographic data is recommended.

References

Literature Review on the Synthesis of Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridine and its derivatives are cornerstone heterocyclic compounds in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The inherent biological significance and diverse applications of the pyridine scaffold have spurred the continuous development of innovative and efficient synthetic methodologies.[4][5][6] This technical guide provides a comprehensive overview of key synthetic strategies for constructing the pyridine ring, with a focus on reaction mechanisms, detailed experimental protocols, and comparative data to assist researchers in this field.

Core Synthetic Strategies for Pyridine Ring Construction

The synthesis of pyridine derivatives can be broadly classified into methods that construct the ring from acyclic precursors and those that functionalize a pre-existing pyridine ring. This review will concentrate on the former, highlighting seminal named reactions that have become foundational in heterocyclic chemistry.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and highly reliable multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to yield the corresponding pyridine derivatives.[7][8] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9][10]

Reaction Mechanism and Workflow

The mechanism of the Hantzsch synthesis is understood to proceed through a series of condensation reactions.[8][10] Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester condenses with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[9][11] A subsequent oxidation step, often employing reagents like nitric acid or iodine, leads to the aromatic pyridine product.[10]

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequent oxidation

-

Dihydropyridine Synthesis: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine.

-

Oxidation: Dissolve the obtained dihydropyridine in glacial acetic acid.

-

Add a suitable oxidizing agent, such as iodine or ceric ammonium nitrate (CAN), portion-wise at room temperature.

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyridine derivative.

Quantitative Data for Hantzsch Synthesis Variants

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | I₂ | High |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | CAN | 85-95 |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | MnO₂ | 70-85 |

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classical method for the preparation of 2-pyridone derivatives.[12][13] The reaction involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often with an ammonia source.[14][15]

Reaction Mechanism and Workflow

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of the cyano-compound and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the nitrile group and the enolate of the remaining carbonyl, and subsequent tautomerization and dehydration to afford the stable 2-pyridone ring system.[13][16]

Caption: General workflow of the Guareschi-Thorpe Pyridine Synthesis.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

-

In a round-bottom flask, dissolve cyanoacetamide (1.0 eq) and benzoylacetone (1.0 eq) in ethanol.

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-pyridone derivative.

Quantitative Data for Guareschi-Thorpe Synthesis Variants

| Cyano-Compound | 1,3-Dicarbonyl | Base | Yield (%) |

| Cyanoacetamide | Acetylacetone | Piperidine | 80-90 |

| Ethyl cyanoacetate | Dibenzoylmethane | Sodium Ethoxide | 75-85 |

| Cyanoacetamide | Ethyl acetoacetate | Ammonium Acetate | 70-85 |

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines.[17][18] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[19][20]

Reaction Mechanism and Workflow

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[17] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes a cyclization-condensation with ammonia (from ammonium acetate), followed by elimination of pyridine and water to yield the aromatic pyridine product.[17][19]

Caption: General workflow of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

-

Preparation of N-phenacylpyridinium bromide: To a solution of α-bromoacetophenone (1.0 eq) in a suitable solvent like acetone, add pyridine (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The pyridinium salt will precipitate. Collect the solid by filtration, wash with cold acetone, and dry.

-

Pyridine Synthesis: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice-water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,6-triphenylpyridine.

Quantitative Data for Kröhnke Synthesis Variants

| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Solvent | Yield (%) |

| N-phenacylpyridinium bromide | Chalcone | Glacial Acetic Acid | 85-95 |

| 1-(2-Oxopropyl)pyridinium bromide | Benzalacetone | Ethanol | 70-85 |

| N-(4-Nitrophenacyl)pyridinium bromide | 4'-Methoxychalcone | Glacial Acetic Acid | 80-90 |

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines.[21][22] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[23][24][25]

Reaction Mechanism and Logical Relationship

The first step is a Michael addition of the enamine to the ethynylketone, which after tautomerization gives a stable aminodiene intermediate. The second step requires thermal conditions to induce E/Z isomerization, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine.[21][23]

Caption: Logical steps in the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

-

Step 1: Aminodiene Formation: In a suitable solvent like ethanol, dissolve ethyl β-aminocrotonate (1.0 eq) and 1-phenyl-2-propyn-1-one (1.0 eq).

-

Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude aminodiene intermediate, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Cyclodehydration: Heat the isolated aminodiene intermediate at a high temperature (typically 120-170 °C) either neat or in a high-boiling solvent.

-

The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture and purify the resulting pyridine derivative by column chromatography or recrystallization.

Quantitative Data for Bohlmann-Rahtz Synthesis Variants

| Enamine | Ethynylketone | Cyclodehydration Temp. (°C) | Overall Yield (%) |

| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | 150 | 70-85 |

| 3-Aminocrotononitrile | But-3-yn-2-one | 140 | 65-80 |

| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | 160 | 75-90 |

Conclusion

The synthesis of pyridine derivatives is a rich and evolving field. The classical methods detailed in this guide—Hantzsch, Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz—remain highly relevant and powerful tools for accessing a wide array of substituted pyridines. While modern advancements continue to introduce milder conditions and novel catalytic systems, a thorough understanding of these foundational reactions is indispensable for researchers, scientists, and drug development professionals.[26][27] This guide aims to provide a practical and data-centric resource to facilitate the design and execution of synthetic routes toward this vital class of heterocyclic compounds.

References

- 1. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scribd.com [scribd.com]

- 12. Guareschi-Thorpe Condensation [drugfuture.com]

- 13. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 18. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 22. scribd.com [scribd.com]

- 23. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. jk-sci.com [jk-sci.com]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 26. researchgate.net [researchgate.net]

- 27. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of 2-Acetamido-6-methylpyridine

An In-depth Technical Guide to 2-Acetamido-6-methylpyridine: Solubility and Melting Point

This technical guide provides comprehensive information on the physicochemical properties of this compound, with a specific focus on its solubility and melting point. Detailed experimental protocols for the determination of these properties are outlined to assist researchers, scientists, and drug development professionals in their laboratory work.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 5327-33-3 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][3] |

| Molecular Weight | 150.18 g/mol | [1][4] |

| Melting Point | 89°C or 220°C | [1][2][5] |

| Solubility | Soluble in Methanol | [2] |

Note: There are conflicting reports regarding the melting point of this compound. One source indicates a melting point of 89°C[1][2], while another reports it as 220°C[5]. It is recommended that users verify this property experimentally.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are provided below. These protocols are essential for verifying the physical properties of the compound and assessing its purity.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[6][7] A pure substance will have a sharp melting point, while impurities will typically cause a depression and broadening of the melting range.[7][8] The following protocol outlines the widely used capillary method for melting point determination.[7]

Materials and Equipment:

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Heat the sample at a controlled rate. For a preliminary measurement, a faster heating rate can be used.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[8]

-

Kinetic Solubility Determination

Kinetic solubility is a key parameter in early-stage drug discovery, providing an indication of a compound's dissolution rate.[10] The following protocol describes a method for determining the kinetic solubility of this compound.

Materials and Equipment:

-

This compound sample

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate shaker

-

Plate reader or other analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[11]

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[11]

-

-

Addition to Aqueous Buffer:

-

Equilibration:

-

Analysis:

-

After incubation, visually inspect the wells for any signs of precipitation.[11]

-

For a quantitative measurement, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as HPLC-UV or LC/MS/MS.[10][11] The highest concentration at which no precipitate is observed is considered the kinetic solubility.[11]

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H10N2O | CID 220486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N-(6-methylpyridin-2-yl)acetamide

This technical guide provides an in-depth overview of N-(6-methylpyridin-2-yl)acetamide, a pyridine derivative with significant potential in medicinal chemistry and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering a detailed summary of its properties, synthesis, and biological relevance.

Chemical Identity and Synonyms

N-(6-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C₈H₁₀N₂O. It is structurally characterized by a 6-methylpyridine ring N-acylated with an acetyl group at the 2-position.

Synonyms and Identifiers:

-

2-Acetamido-6-methylpyridine[1]

-

N-(6-methyl-2-pyridinyl)acetamide[1]

-

N-(6-methyl-2-pyridyl)acetamide[1]

-

Acetamide, N-(6-methyl-2-pyridinyl)-[1]

-

NSC 3315[1]

-

2-(N-acetylamino)-6-methylpyridine[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(6-methylpyridin-2-yl)acetamide and its isomer, N-(4-methylpyridin-2-yl)acetamide, for comparative purposes.

| Property | Value for N-(6-methylpyridin-2-yl)acetamide | Value for N-(4-methylpyridin-2-yl)acetamide | Reference |

| CAS Number | 5327-33-3 | 5327-32-2 | [1][4] |

| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | [1][4] |

| Molecular Weight | 150.18 g/mol | 150.18 g/mol | [1][4] |

| IUPAC Name | N-(6-methylpyridin-2-yl)acetamide | N-(4-methylpyridin-2-yl)acetamide | [1][4] |

| Appearance | Solid | White to off-white crystalline powder | [4][5] |

| Melting Point | 87.0 to 91.0 °C | 102.0 to 106.0 °C | [3][4] |

| Boiling Point | 321.6±22.0 °C at 760 mmHg | 162 °C (lit.) | [6] |

| InChI Key | UEXYAZLLFZIXHN-UHFFFAOYSA-N | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=NC(=CC=C1)NC(=O)C | CC1=CC(=NC=C1)NC(=O)C | [1][4] |

Synthesis of N-(6-methylpyridin-2-yl)acetamide

A prevalent and efficient method for synthesizing N-(6-methylpyridin-2-yl)acetamide is the N-acylation of 2-amino-6-methylpyridine using acetic anhydride. The following protocol is adapted from established procedures for the synthesis of the isomeric N-(4-methylpyridin-2-yl)acetamide and is expected to yield the target compound with high purity.

Experimental Protocol: N-acylation of 2-amino-6-methylpyridine

Materials:

-

2-amino-6-methylpyridine

-

Acetic anhydride

-

Pyridine (optional, as a basic catalyst)

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Standard laboratory glassware

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in toluene.

-

Add acetic anhydride (1.4 equivalents) to the solution.

-

Heat the mixture at 100 °C for 2 hours with stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure N-(6-methylpyridin-2-yl)acetamide.

Synthesis Workflow

Caption: Workflow for the synthesis of N-(6-methylpyridin-2-yl)acetamide.

Spectroscopic Data

Spectroscopic Data for the Isomer N-(4-methylpyridin-2-yl)acetamide:

| Spectroscopic Technique | Observed Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 10.25 (br s, 1H, NH), 8.13 (d, 1H, Pyridine H-6), 7.85 (s, 1H, Pyridine H-3), 6.85 (d, 1H, Pyridine H-5), 2.29 (s, 3H, Pyridine-CH₃), 2.06 (s, 3H, Acetyl-CH₃) | |

| ¹³C NMR (DMSO-d₆) | δ 168.8 (C=O), 151.7 (C-2), 147.3 (C-4), 115.9 (C-3), 112.5 (C-5), 23.8 (Acetyl-CH₃), 20.7 (Pyridine-CH₃) | |

| FTIR (cm⁻¹) | ~3250-3300 (N-H Stretch), ~2900-3100 (C-H Stretch), ~1670 (C=O Stretch) | |

| Mass Spectrometry (EI) | m/z 150 (M⁺), 135 ([M - CH₃]⁺), 108 ([M - C₂H₂O]⁺), 43 ([CH₃CO]⁺) |

Biological Activity and Signaling Pathways

While N-(6-methylpyridin-2-yl)acetamide itself is not extensively studied for its biological activity, its structural analogs have demonstrated significant pharmacological potential, particularly as anti-inflammatory agents. Derivatives of N-(pyridin-2-yl)acetamide have shown inhibitory effects on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Inhibition of TNF-α and IL-6 Signaling

The anti-inflammatory properties of N-(pyridin-2-yl)acetamide derivatives are attributed to their ability to modulate inflammatory signaling pathways. The diagrams below illustrate the general signaling cascades of TNF-α and IL-6, which are potential targets for this class of compounds.

Caption: Simplified TNF-α Signaling Pathway.

Caption: Simplified IL-6 Signaling Pathway.

Applications in Research and Drug Development

N-(6-methylpyridin-2-yl)acetamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including:

-

Anti-inflammatory Agents: As discussed, derivatives have shown potential in treating inflammatory conditions by targeting key cytokine pathways.

-

Antifungal Agents: Structurally related compounds have exhibited activity against fungal pathogens.

-

Pesticidal Agents: The pyridine-acetamide scaffold is present in some agrochemicals, suggesting potential applications in crop protection.

The versatility of the N-(6-methylpyridin-2-yl)acetamide core structure makes it an attractive starting point for the development of novel therapeutic and agrochemical agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential.

References

- 1. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 2. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. N-(6-methylpyridin-2-yl)-2-(quinolin-6-yl)acetamide CAS#: 2336987-19-8 [m.chemicalbook.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Interleukin 6 - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 2-Acetamido-6-methylpyridine

An In-Depth Technical Guide to 2-Acetamido-6-methylpyridine

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound, also known as N-(6-methylpyridin-2-yl)acetamide, is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3][4][5] |

| Molecular Weight | 150.18 g/mol | [1][2][3][5] |

| CAS Number | 5327-33-3 | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 87.0 to 91.0 °C | [1] |

| Boiling Point | 321.6 ± 22.0 °C at 760 mmHg | [1] |

| IUPAC Name | N-(6-methylpyridin-2-yl)acetamide | [2][3] |

| Synonyms | 6-Acetamido-2-picoline, 2-Acetamido-6-picoline | [3][5] |

Experimental Protocols

While specific research articles detailing the synthesis of this compound are not prevalent, a standard and chemically sound method involves the acetylation of its precursor, 2-amino-6-methylpyridine.

Synthesis of this compound via Acetylation

This protocol describes a general procedure for the N-acetylation of 2-amino-6-methylpyridine using acetic anhydride.

Materials:

-

2-amino-6-methylpyridine

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Diethyl ether or ice-cold water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle and cooling bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-amino-6-methylpyridine in an appropriate amount of pyridine.

-

Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add 1.1 to 1.5 equivalents of acetic anhydride dropwise. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-70 °C) for 1-3 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

-